molecular formula C16H9Br B033193 1-Bromopyrene CAS No. 1714-29-0

1-Bromopyrene

Cat. No. B033193
Key on ui cas rn: 1714-29-0
M. Wt: 281.15 g/mol
InChI Key: HYGLETVERPVXOS-UHFFFAOYSA-N
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Patent
US04315981

Procedure details

Another photoconductor material used was bromopyrene resin. This product is obtained by condensation of 3-bromopyrene, melting point 94° to 95° C. (Organic Synthesis, Vol. 48 (1968), page 30) with formaldehyde in glacial acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:15]2[C:16]3=[C:17]4[C:12](=[CH:13][CH:14]=2)[CH:11]=[CH:10][CH:9]=[C:8]4[CH:7]=[CH:6][C:5]3=[CH:4][CH:3]=1.[C:18](O)(=[O:20])C>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:16]3=[C:17]4[C:8]([CH:9]=[CH:10][CH:11]=[C:12]4[CH:13]=[CH:14][C:15]=13)=[CH:7][CH:6]=2.[CH2:18]=[O:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=CC=C3C=CC=C4C=CC1C2=C43
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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